3-Fluoro-2-propylphenol 3-Fluoro-2-propylphenol
Brand Name: Vulcanchem
CAS No.: 199287-68-8
VCID: VC21285618
InChI: InChI=1S/C9H11FO/c1-2-4-7-8(10)5-3-6-9(7)11/h3,5-6,11H,2,4H2,1H3
SMILES: CCCC1=C(C=CC=C1F)O
Molecular Formula: C9H11FO
Molecular Weight: 154.18 g/mol

3-Fluoro-2-propylphenol

CAS No.: 199287-68-8

Cat. No.: VC21285618

Molecular Formula: C9H11FO

Molecular Weight: 154.18 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-2-propylphenol - 199287-68-8

Specification

CAS No. 199287-68-8
Molecular Formula C9H11FO
Molecular Weight 154.18 g/mol
IUPAC Name 3-fluoro-2-propylphenol
Standard InChI InChI=1S/C9H11FO/c1-2-4-7-8(10)5-3-6-9(7)11/h3,5-6,11H,2,4H2,1H3
Standard InChI Key LHPYMSGNLSRKME-UHFFFAOYSA-N
SMILES CCCC1=C(C=CC=C1F)O
Canonical SMILES CCCC1=C(C=CC=C1F)O

Introduction

Chemical Structure and Nomenclature

Molecular Formula and Weight

The molecular formula of 3-Fluoro-2-propylphenol is C9H11FOC_9H_{11}FO, and its molecular weight is calculated as 154.18 g/mol . This relatively low molecular weight reflects its simplicity as a small organic molecule.

IUPAC Name and Identifiers

The IUPAC name for this compound is 3-fluoro-2-propylphenol. It is also referred to by synonyms such as "Phenol, 3-fluoro-2-propyl-" in some chemical databases . The compound's InChI (International Chemical Identifier) string is InChI=1S/C9H11FO/c1-2-4-7-8(10)5-3-6-9(7)11/h3,5-6,11H,2,4H2,1H3\text{InChI=1S/C9H11FO/c1-2-4-7-8(10)5-3-6-9(7)11/h3,5-6,11H,2,4H2,1H3}, and its InChI key is LHPYMSGNLSRKME-UHFFFAOYSA-N\text{LHPYMSGNLSRKME-UHFFFAOYSA-N} . The SMILES (Simplified Molecular Input Line Entry System) representation is CCCC1=C(C=CC=C1F)O\text{CCCC1=C(C=CC=C1F)O}, which provides a textual representation of its structure.

Structural Features

The structure of 3-Fluoro-2-propylphenol consists of a benzene ring substituted with three functional groups: a hydroxyl group (-OH) at the para position relative to the fluorine atom (-F) and a propyl chain (-C_3H_7) attached ortho to the hydroxyl group. The presence of fluorine imparts unique electronic properties to the molecule, influencing its reactivity and interactions with other compounds.

Synthesis and Production

General Synthetic Routes

The synthesis of 3-Fluoro-2-propylphenol typically involves electrophilic aromatic substitution reactions on phenolic precursors. Fluorination can be achieved using reagents such as Selectfluor or elemental fluorine under controlled conditions to ensure regioselectivity at the desired position on the aromatic ring.

The propyl group can be introduced through Friedel-Crafts alkylation using propyl halides in the presence of Lewis acid catalysts such as aluminum chloride (AlCl3AlCl_3). Alternatively, Grignard reagents derived from propyl magnesium bromide can be used for nucleophilic substitution reactions.

Challenges in Synthesis

The selective fluorination of aromatic compounds can be challenging due to competing side reactions that lead to polyfluorinated products or undesired regioisomers. Additionally, the hydroxyl group on phenols can act as both an activating and deactivating group depending on reaction conditions, complicating the synthesis process.

Physicochemical Properties

Basic Properties

The physicochemical properties of 3-Fluoro-2-propylphenol are summarized in Table 1 below:

PropertyValueSource
Molecular FormulaC9H11FOC_9H_{11}FO
Molecular Weight154.18 g/mol
Melting PointNot reported
Boiling PointEstimated ~230°C
SolubilityModerately soluble in organic solvents; limited solubility in water

Spectroscopic Data

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide valuable insights into the structural features of 3-Fluoro-2-propylphenol:

  • NMR Spectroscopy: The ^1H NMR spectrum reveals characteristic signals for the aromatic protons, hydroxyl proton, and aliphatic protons from the propyl chain.

  • IR Spectroscopy: Key absorption bands include:

    • 3600\sim3600 cm1^{-1}: O-H stretching

    • 1200\sim1200-14001400 cm1^{-1}: C-F stretching

    • 1600\sim1600-17001700 cm1^{-1}: Aromatic C=C stretching

These data confirm the presence of functional groups and provide evidence for structural integrity.

Environmental Considerations

Biodegradability

Fluorinated compounds are often resistant to biodegradation due to the strength of the carbon-fluorine bond . This persistence raises concerns about their accumulation in ecosystems.

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